Cas no 1863486-12-7 (3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride)

3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-3-sulfonyl chloride, 3,4-dihydro-
- 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
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- インチ: 1S/C9H9ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2
- InChIKey: JFGSAXDGDKMXJM-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC=CC=C2CC1S(Cl)(=O)=O
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-170024-5.0g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-170024-0.1g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-170024-0.05g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-170024-10g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-170024-0.25g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-170024-2.5g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-170024-10.0g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-170024-5g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-170024-1g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-170024-0.5g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.5g |
$946.0 | 2023-09-20 |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 関連文献
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chlorideに関する追加情報
3,4-Dihydro-2H-1-Benzopyran-3-Sulfonyl Chloride: A Comprehensive Overview
3,4-Dihydro-2H-1-benzopyran-3-sulfonyl chloride, also known by its CAS number 1863486-12-7, is a chemical compound that has garnered significant attention in the fields of organic synthesis and material science. This compound is a derivative of benzopyran, a heterocyclic aromatic compound, and its sulfonyl chloride functional group makes it highly reactive and versatile in various chemical reactions. The molecule's structure combines the aromatic stability of benzene with the reactivity of the sulfonyl chloride group, rendering it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
The benzopyran skeleton is a fused bicyclic system consisting of a benzene ring and a pyran ring. In the case of 3,4-dihydro-2H-1-benzopyran, the pyran ring is partially hydrogenated, resulting in a dihydro structure. This partial saturation introduces unique electronic properties to the molecule, which are further modulated by the sulfonyl chloride group at the 3-position. The sulfonyl chloride group is a strong electron-withdrawing group, which not only enhances the electrophilic character of the molecule but also facilitates nucleophilic substitutions, making it an excellent substrate for various coupling reactions.
Recent studies have highlighted the potential of 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing functional polymers with tailored electronic and optical properties. The compound's ability to undergo nucleophilic aromatic substitution has been leveraged to synthesize novel polymeric materials with applications in optoelectronics and sensors.
In addition to its role in polymer synthesis, 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride has shown promise in medicinal chemistry. The sulfonyl chloride group can be converted into sulfonamides, which are common motifs in drug molecules due to their stability and bioavailability. By modifying the benzopyran core with various substituents, chemists can design molecules with specific pharmacological activities. Recent research has focused on its potential as a scaffold for anti-inflammatory and anticancer agents.
The synthesis of 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the oxidation of dihydrobenzopyrans followed by sulfonation and subsequent conversion to the sulfonyl chloride form. The development of efficient and scalable synthetic routes remains an active area of research to meet the growing demand for this compound.
In terms of physical properties, 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride is a crystalline solid with a melting point around 95°C. It is sparingly soluble in common organic solvents but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its chemical stability makes it suitable for storage under standard laboratory conditions when protected from moisture and light.
The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the sulfonyl chloride group significantly alters the electron distribution across the benzopyran framework, enhancing its reactivity towards nucleophiles. These findings have been instrumental in guiding experimental designs for new synthetic pathways and reaction optimizations.
In conclusion, 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride, CAS number 1863486-127, stands as a versatile building block with diverse applications across multiple disciplines. Its unique combination of aromatic stability and reactive functional groups positions it as an essential intermediate in modern chemical synthesis. As research continues to uncover new possibilities for this compound, its role in advancing materials science and medicinal chemistry is expected to grow significantly.
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